(4-bromophenyl)(pyrimidin-5-yl)methanol physical and chemical properties
(4-bromophenyl)(pyrimidin-5-yl)methanol physical and chemical properties
An In-depth Technical Guide to (4-bromophenyl)(pyrimidin-5-yl)methanol: Synthesis, Properties, and Applications
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (4-bromophenyl)(pyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a proposed synthetic route, outlines expected physicochemical characteristics, and discusses potential applications based on its structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Nomenclature
(4-bromophenyl)(pyrimidin-5-yl)methanol is a secondary alcohol containing both a substituted phenyl ring and a pyrimidine ring. The presence of the bromine atom on the phenyl ring and the nitrogen-containing pyrimidine heterocycle are key features that can influence its biological activity and chemical reactivity.
Systematic IUPAC Name: (4-bromophenyl)(pyrimidin-5-yl)methanol
Chemical Structure:
Caption: Chemical structure of (4-bromophenyl)(pyrimidin-5-yl)methanol.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₁₁H₉BrN₂O | Calculated from structure |
| Molecular Weight | 265.11 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Based on similar aromatic alcohols[1] |
| Melting Point | 80-100 °C | Higher than (4-bromophenyl)methanol (75-78 °C) due to the larger pyrimidine group[2] |
| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar functional groups. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | The hydroxyl group allows for hydrogen bonding, while the aromatic rings provide non-polar character[3]. |
| pKa | ~14 (hydroxyl proton) | Typical pKa for a secondary alcohol. |
Expected Spectroscopic Data:
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¹H NMR: Aromatic protons from the bromophenyl and pyrimidine rings would appear in the δ 7.0-9.0 ppm range. The methine proton of the alcohol would likely be a singlet or doublet around δ 5.5-6.0 ppm. The hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.
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¹³C NMR: Aromatic carbons would be in the δ 120-160 ppm range. The carbon bearing the hydroxyl group would likely appear around δ 70-80 ppm.
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IR Spectroscopy: A broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. C-H stretches from the aromatic rings would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A C-Br stretch would be expected in the 500-600 cm⁻¹ range.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 264 and 266 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.
Synthesis and Purification
A reliable method for the synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[4][5]
Proposed Synthetic Pathway:
The synthesis would proceed via the reaction of 4-bromophenylmagnesium bromide with pyrimidine-5-carbaldehyde.
Caption: Proposed two-step synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol.
Step-by-Step Experimental Protocol:
Part A: Preparation of Pyrimidine-5-carbaldehyde
Pyrimidine-5-carbaldehyde can be synthesized from 5-bromopyrimidine via a metal-halogen exchange followed by reaction with a formylating agent.[6]
-
Dissolve 5-bromopyrimidine in anhydrous tetrahydrofuran (THF) and cool the solution to -100 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.
-
After stirring for a short period, add ethyl formate to the reaction mixture.
-
Allow the reaction to warm to 0 °C before quenching with an ethereal solution of hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Part B: Grignard Reaction
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of 4-bromobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction. The reaction mixture will become cloudy and may begin to reflux gently.[7] After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of 4-bromophenylmagnesium bromide.
-
Reaction with Aldehyde: Cool the solution of the Grignard reagent in an ice bath. Add a solution of pyrimidine-5-carbaldehyde (from Part A) in anhydrous ether or THF dropwise.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity and Potential Applications
The structure of (4-bromophenyl)(pyrimidin-5-yl)methanol suggests several avenues for further chemical modification and potential biological applications.
-
The Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, (4-bromophenyl)(pyrimidin-5-yl)methanone. It can also undergo esterification or etherification to produce a variety of derivatives.
-
The Bromophenyl Group: The bromine atom can be replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
-
The Pyrimidine Ring: The pyrimidine moiety is a common scaffold in many biologically active compounds, including kinase inhibitors and other targeted therapeutics.[3][8] The nitrogen atoms can act as hydrogen bond acceptors, which is often crucial for binding to biological targets. The presence of this heterocycle makes (4-bromophenyl)(pyrimidin-5-yl)methanol an attractive building block for the synthesis of novel drug candidates. For example, related pyrimidine structures are found in drugs like Macitentan, an endothelin receptor antagonist.[9][10]
Caption: Potential modifications and applications of the title compound.
Safety and Handling
As with any chemical compound, (4-bromophenyl)(pyrimidin-5-yl)methanol should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]
Conclusion
(4-bromophenyl)(pyrimidin-5-yl)methanol is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. Its synthesis via a Grignard reaction is a feasible and well-understood process. The presence of multiple functional groups allows for a wide range of chemical modifications, making it a versatile intermediate for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its potential in various biological assays.
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